molecular formula C20H23NO4 B12098362 N-(3-Butenyl) naltrexone

N-(3-Butenyl) naltrexone

Cat. No.: B12098362
M. Wt: 341.4 g/mol
InChI Key: AGAIYDYACAKVRE-UHFFFAOYSA-N
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Description

N-(3-Butenyl) naltrexone is a structural analog of naltrexone, a well-characterized opioid receptor antagonist. Naltrexone itself is a derivative of oxymorphone, modified by the substitution of a cyclopropylmethyl group on the nitrogen atom . In this compound, the cyclopropylmethyl group is replaced with a 3-butenyl chain (-CH₂-CH₂-CH=CH₂), altering its physicochemical properties and pharmacological behavior. This modification is part of ongoing efforts to develop naltrexone derivatives with enhanced receptor selectivity, improved pharmacokinetics, or reduced side effects .

This compound is primarily documented as a related compound or impurity in naltrexone synthesis. For example, N-(3-butenyl)-noroxymorphone hydrochloride, a structurally similar compound, is listed as a reference standard in pharmacopeial materials, indicating its relevance in quality control during naltrexone production .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2

InChI Key

AGAIYDYACAKVRE-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butenyl) naltrexone involves several steps. One common method starts with the precursor noroxymorphone. The process includes the N-alkylation of noroxymorphone with 3-butenyl bromide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butenyl) naltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-(3-Butenyl) naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and alcohol, making it useful in treating dependence. The compound also interacts with the kappa and delta opioid receptors to a lesser extent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural modifications and receptor interactions of N-(3-Butenyl) naltrexone compared to key analogs:

Compound N-Substituent Receptor Selectivity (MOR/KOR/DOR) Functional Activity Key Pharmacokinetic Features
Naltrexone Cyclopropylmethyl MOR ≈ KOR > DOR Pure antagonist Oral bioavailability ~20–30%; metabolized to 6β-naltrexol in humans
6β-Naltrexol Cyclopropylmethyl MOR ≈ KOR > DOR Partial antagonist Longer half-life (13 hrs) vs. naltrexone (4 hrs); slower receptor dissociation
Nalmefene Allyl (CH₂-CH=CH₂) MOR > KOR > DOR Pure antagonist Higher oral bioavailability; 40–50% protein binding; non-renal metabolism
Methylnaltrexone Methyl Peripheral MOR antagonist Peripheral antagonist Does not cross blood-brain barrier; rapid excretion (t₁/₂ = 8–12 hrs)
This compound 3-Butenyl (CH₂-CH₂-CH=CH₂) Not reported (inferred: MOR/KOR modulation) Presumed antagonist Likely altered lipophilicity and metabolism due to unsaturated chain

Notes:

  • Receptor Selectivity : Naltrexone and its analogs exhibit varying affinities for μ-opioid (MOR), κ-opioid (KOR), and δ-opioid (DOR) receptors. The 3-butenyl substituent in this compound may reduce MOR affinity compared to naltrexone, as seen in other N-alkylated derivatives .
  • Functional Activity : Most naltrexone derivatives retain antagonist activity, but efficacy varies. For example, 6β-naltrexol is a weaker antagonist than naltrexone, with slower onset of action .

Pharmacokinetic and Metabolic Profiles

  • Naltrexone : Rapidly absorbed but subject to first-pass metabolism. 6β-naltrexol, its primary metabolite, contributes to prolonged antagonism in humans .
  • This compound: The unsaturated butenyl chain may increase metabolic stability compared to naltrexone’s cyclopropylmethyl group.

Therapeutic and Preclinical Implications

  • Naltrexone : Approved for alcohol and opioid use disorders. Its efficacy is modulated by genetic factors (e.g., OPRM1 variants) and baseline opioid tone .
  • 6β-Naltrexol : Despite similar receptor affinity to naltrexone, it precipitates withdrawal symptoms less potently in morphine-dependent models, likely due to slower receptor kinetics .
  • However, the extended unsaturated chain might increase off-target effects or toxicity .

Key Research Findings and Data Tables

Table 1: In Vitro Binding Affinities of Naltrexone Analogs (IC₅₀, nM)

Compound MOR KOR DOR Source
Naltrexone 0.9 ± 0.2 1.2 ± 0.3 12 ± 2
6β-Naltrexol 1.1 ± 0.1 1.5 ± 0.4 15 ± 3
Nalmefene 0.7 ± 0.1 0.9 ± 0.2 10 ± 1
This compound* ~2.5 (est.) ~3.0 (est.) >20 (est.) (inferred from structural analogs)

*Estimated based on N-alkylation trends in and .

Table 2: In Vivo Efficacy in Precipitating Withdrawal (Mice)

Compound Dose (mg/kg) Withdrawal Severity (Score 0–3) Onset Time (min) Source
Naltrexone 0.1 2.8 ± 0.3 10 ± 2
6β-Naltrexol 1.0 1.2 ± 0.2 60 ± 5
This compound Not tested

Q & A

How do structural modifications of naltrexone, such as N-(3-butenyl) substitution, influence opioid receptor affinity and antagonism?

Basic Research Focus:
Naltrexone derivatives are designed to optimize interactions with opioid receptors. The N-(3-butenyl) substitution introduces a flexible alkenyl chain, which may alter binding kinetics by modulating steric hindrance and hydrophobic interactions with receptor subpockets. Key structural features include the 3-hydroxy phenyl group, cyclohexane core, and substituent positioning, which collectively determine receptor selectivity (e.g., μ-opioid receptor antagonism) .
Methodological Insight:

  • In silico Modeling : Use Extra-Precision Glide docking and MM-GBSA simulations to predict binding poses and free energy changes .
  • In vitro Assays : Radioligand competition binding (e.g., displacement of [³H]DAMGO) quantifies receptor affinity, while [³⁵S]-GTPγS functional assays assess intrinsic activity (agonist/antagonist profile) .

What experimental models are most suitable for evaluating the efficacy of N-(3-butenyl) naltrexone in substance use disorders?

Advanced Research Focus:
Preclinical models must balance translational relevance and mechanistic clarity:

  • Rodent Models : Intermittent-access 20% ethanol paradigms (e.g., Long–Evans rats) replicate binge-like drinking, while operant self-administration assesses reinforcement .
  • Behavioral Assays : Tail-flick tests (nociception) and conditioned place aversion (withdrawal) evaluate functional antagonism .
    Data Contradictions :
    Naltrexone reduces ethanol intake in short-term (30-minute) but not 24-hour measurements in some models . Differences may arise from dosing schedules, pharmacokinetics, or reward pathway specificity.

How can researchers resolve discrepancies in naltrexone derivative efficacy across in vitro vs. in vivo studies?

Advanced Research Focus:
Discrepancies often stem from metabolic stability, blood-brain barrier penetration, or off-target effects. For example:

  • Pharmacokinetic Profiling : Assess plasma stability (e.g., LC-MS) and brain-to-plasma ratios in rodent models .
  • Metabolite Screening : Identify active metabolites (e.g., 6β-naltrexol) via hepatic microsome assays .
    Case Study :
    In vitro binding affinity of this compound may not correlate with in vivo efficacy due to rapid glucuronidation, necessitating prodrug strategies or sustained-release formulations .

What are the optimal strategies for combining this compound with other therapies (e.g., mTOR inhibitors) to enhance therapeutic outcomes?

Advanced Research Focus:
Synergistic combinations require mechanistic complementarity:

  • Anti-Angiogenesis : Naltrexone lacks synergy with temsirolimus (mTOR inhibitor) in VEGF-induced endothelial cell proliferation but may modulate Akt/Src pathways independently .
  • Behavioral Interventions : Pair with cognitive behavioral therapy (CBT) to target both neurochemical and psychological drivers of addiction .
    Methodological Approach :
    Isobologram analysis quantifies additive/synergistic effects in vitro, while factorial-design clinical trials assess combined efficacy .

How do dosing regimens (e.g., low vs. high dose) impact the pharmacodynamic profile of naltrexone derivatives?

Basic Research Focus:
Low-dose naltrexone (LDN, 1–5 mg/day) paradoxically enhances endogenous opioid signaling via transient receptor blockade, whereas high doses (50 mg/day) sustain antagonism .
Advanced Considerations :

  • Dose-Dependent Immune Modulation : LDN upregulates opioid growth factor (OGF) receptors, influencing cell proliferation in neuroblastoma models .
  • Clinical Translation : In alcohol dependence, 50 mg/day reduces heavy drinking but requires adjunctive psychosocial support to prevent relapse .

What mechanisms underlie the reduced efficacy of naltrexone in certain subpopulations (e.g., rapid metabolizers or comorbid disorders)?

Advanced Research Focus:

  • Genetic Variability : CYP2D6 polymorphisms alter naltrexone metabolism, necessitating pharmacogenetic screening .
  • Comorbidity Effects : In smokers with alcohol dependence, nicotine’s dopaminergic effects may counteract naltrexone’s opioid antagonism, requiring tailored dosing .
    Methodological Solutions :
  • Biomarker-Driven Trials : Use fMRI to monitor nucleus accumbens activity during cue exposure, linking neuroimaging outcomes to clinical response .

How can researchers address the variability in adverse event (AE) reporting across naltrexone clinical trials?

Basic Research Focus:
Common AEs (nausea, dizziness) correlate with dose and rapid titration.
Advanced Analysis :

  • Event Chart Methodology : Visualize AE timing, severity, and clustering in longitudinal studies to identify risk periods .
  • Covariate Adjustment : Stratify by baseline factors (e.g., opioid receptor density) using PET imaging to predict AE susceptibility .

What in vitro models best predict the therapeutic potential of novel naltrexone analogs like this compound?

Basic Research Focus:

  • CHO Cell Membranes : Express cloned human opioid receptors (μ, δ, κ) for high-throughput binding/functional screens .
  • Primary Neuron Cultures : Assess neuroadaptation (e.g., cAMP overshoot) during chronic exposure to derivatives .

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